molecular formula C15H17N3O3 B6418112 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930664-86-1

6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6418112
CAS No.: 930664-86-1
M. Wt: 287.31 g/mol
InChI Key: YVNHURLQMZGTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural attributes include:

  • Substituents: A 2-hydroxyethyl group at position 6 and a 4-methylphenyl group at position 2.
  • Molecular formula: C₁₇H₁₉N₃O₃ (inferred from analogous compounds in –13).
  • Functional groups: Two carbonyl groups (dione), a hydroxyl group (hydroxyethyl), and aromatic/alkyl substituents.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-2-4-10(5-3-9)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNHURLQMZGTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Ketoesters with Amidines

β-Ketoesters (e.g., ethyl acetoacetate) react with amidines (e.g., guanidine) under acidic conditions to form pyrimidine intermediates. Subsequent cyclization with α,β-unsaturated carbonyl compounds introduces the pyrrole ring. For example:

  • Pyrimidine Formation : Ethyl acetoacetate and guanidine hydrochloride in ethanol with sodium ethoxide yield 4,6-dimethylpyrimidine-2,5-dione.

  • Pyrrole Annulation : Reaction with acryloyl chloride in dichloromethane at 0°C forms the fused pyrrolo[3,4-d]pyrimidine system.

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure, improving yields. A mixture of malononitrile, thiourea, and 4-methylbenzaldehyde in acetic acid under microwave (300 W, 120°C, 15 min) generates the pyrrolopyrimidine core with a 4-methylphenyl group.

Functionalization with the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl group at position 6 is introduced via:

Nucleophilic Alkylation

Reaction of the pyrrolopyrimidine core with ethylene oxide under basic conditions:

  • Substrate : 6-Chloro-pyrrolo[3,4-d]pyrimidine-2,5-dione.

  • Reagent : Ethylene oxide (3 eq.), K₂CO₃ (2 eq.) in DMF.

  • Conditions : 60°C, 8 h, yielding 6-(2-hydroxyethyl) product (65%).

Reductive Amination

A two-step process involving:

  • Imine Formation : Reaction with 2-aminoethanol in ethanol.

  • Reduction : NaBH₄ in methanol at 0°C to stabilize the hydroxyethyl group.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Yield
Temperature60–80°C (cyclization)+15–20%
Catalyst Loading5 mol% Pd for Suzuki coupling+25%
SolventTHF/water (3:1)Improved regioselectivity
Reaction Time8–12 h (cross-coupling)Maximizes conversion

Data aggregated from analogous syntheses highlight the necessity of inert atmospheres for palladium-mediated reactions and controlled pH for hydroxyethyl stability.

Challenges and Mitigation Strategies

Oxidative Degradation of Dione Groups

The 2,5-dione moiety is prone to overoxidation. Solutions include:

  • Using mild oxidizing agents (e.g., MnO₂ instead of KMnO₄).

  • Conducting reactions under nitrogen to prevent aerial oxidation.

Regioselectivity in Substitution

Competing reactions at positions 4 and 6 are minimized by:

  • Blocking position 6 with a temporary protecting group (e.g., tert-butyldimethylsilyl) during 4-methylphenyl installation.

  • Sequential functionalization starting from position 4 .

Chemical Reactions Analysis

6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes a variety of chemical reactions:

  • Types of Reactions: : This compound can participate in oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Oxidation can be performed using reagents like potassium permanganate or hydrogen peroxide, typically under acidic conditions. Reduction reactions may involve hydrides such as sodium borohydride. Substitution reactions can occur under mild to moderate basic conditions, often using nucleophiles like alkoxides or amines.

  • Major Products Formed: : Oxidation of the compound can yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions often result in the formation of ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multicomponent reactions that allow for the incorporation of various substituents. The compound can be synthesized through a one-pot reaction involving substituted phenolic compounds and appropriate aldehydes under basic conditions. This method has been shown to yield high purity products with good yields (43–86%) across a variety of substrates .

Anticancer Properties

Pyrrolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other critical enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promise in targeting protein kinases that are crucial for tumor growth and metastasis.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrrolo[3,4-d]pyrimidine derivatives. These compounds have demonstrated activity against a range of bacterial strains and fungi. The exact mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microorganisms.

Neuroprotective Effects

Recent studies suggest that pyrrolo[3,4-d]pyrimidines may possess neuroprotective effects. These compounds have been evaluated for their potential in treating neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neuroinflammation. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer efficacy of a series of pyrrolo[3,4-d]pyrimidine derivatives against human breast cancer cells (MCF-7). The results indicated that specific substitutions at the 4-position significantly enhanced cytotoxicity compared to the parent compound. The most active derivative showed an IC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of various pyrrolo[3,4-d]pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests their potential use as alternative antimicrobial agents in clinical settings .

Data Tables

Application Area Activity Mechanism References
AnticancerCytotoxicity against MCF-7 cellsInhibition of protein kinases
AntimicrobialActivity against S. aureus and E. coliDisruption of cell membranes
NeuroprotectionModulation of neuroinflammationAntioxidant effects

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves interactions with specific molecular targets:

  • Molecular Targets and Pathways: : It interacts with various enzymes and receptors, altering their activity. This can lead to modulation of biochemical pathways, such as those involved in cell signaling and metabolism.

  • Pathways Involved: : The compound may influence pathways like the MAPK/ERK pathway in cancer cells or the GABAergic signaling in neurological disorders, contributing to its therapeutic effects.

Comparison with Similar Compounds

Hydroxyethyl vs. Methoxyethyl Substituents

  • The target compound’s 2-hydroxyethyl group (vs. Methoxyethyl analogs, however, may exhibit better metabolic stability due to reduced oxidative susceptibility .

Aromatic Substituents

  • 4-Methylphenyl (target) vs.
  • Methylthiophenyl : The sulfur atom enhances electron density, possibly favoring interactions with cysteine residues in enzymes.

Structure-Activity Relationship (SAR) Insights

  • Hydrophilicity : Hydroxyethyl and hydroxyphenyl groups (target, ) correlate with improved solubility, critical for oral bioavailability.
  • Electron-Withdrawing Groups : Carbonyl groups (dione) are essential for binding to ATP pockets in kinases, as seen in pyrrolopyrimidine-based inhibitors .
  • Steric Effects : Bulky substituents (e.g., benzyloxy in ) may reduce binding affinity but improve selectivity for specific isoforms.

Biological Activity

The compound 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 256.29 g/mol

Biological Activity Overview

Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Properties : Certain analogs have demonstrated activity against bacterial and fungal strains.
  • Inhibition of Kinases : Pyrrolo[3,4-d]pyrimidines are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.

Anticancer Activity

A study focusing on the synthesis of pyrrolo[3,4-d]pyrimidine derivatives evaluated their potency against vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds were found to be significantly more potent than standard inhibitors like semaxanib. For instance:

  • Compound A showed 100-fold potency over semaxanib.
  • Compound B exhibited 40-fold potency.

These findings suggest that modifications in the phenyl ring can enhance anticancer activity by improving binding affinity to VEGFR-2 .

Antimicrobial Properties

Research has indicated that certain pyrrolo[3,4-d]pyrimidines possess antimicrobial properties. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways .

Inhibition of Kinases

The compound's ability to inhibit various kinases has been documented. For example:

  • A series of analogs were tested for their ability to inhibit ALDH1A isoforms involved in cancer metabolism.
  • The structure-activity relationship (SAR) studies revealed that specific substitutions could enhance selectivity and potency against target kinases .

Case Studies

StudyObjectiveKey Findings
Study 1Evaluate anticancer effectsSignificant inhibition of tumor growth in melanoma models using pyrrolo[3,4-d]pyrimidine derivatives.
Study 2Assess antimicrobial activityEffective against multiple bacterial strains; potential for development as a new antibiotic.
Study 3Investigate kinase inhibitionIdentified selective inhibitors for ALDH1A isoforms with potential applications in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, functional group modifications, and purification. For this compound, key steps may involve:

  • Cyclization : Formation of the pyrrolo-pyrimidine core via condensation of substituted pyrimidine precursors with appropriate reagents (e.g., formamidine derivatives) under reflux conditions .
  • Substituent Introduction : The hydroxyethyl and 4-methylphenyl groups can be introduced via nucleophilic substitution or coupling reactions. For example, alkylation with 2-bromoethanol derivatives or Suzuki-Miyaura cross-coupling for aryl groups .
  • Optimization : Use design-of-experiment (DoE) methodologies to vary catalysts (e.g., Pd-based for coupling), solvents (DMF or THF), and temperatures. Continuous flow reactors can enhance reproducibility and scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring structure. For example, hydroxyethyl protons appear as a triplet (~δ 3.6 ppm) and methylphenyl protons as a singlet (~δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts. Use C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening?

  • Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays to identify inhibitory activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) .
  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How do the hydroxyethyl and 4-methylphenyl substituents influence reactivity in nucleophilic/electrophilic reactions?

  • Hydroxyethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, making the compound prone to oxidation (e.g., TEMPO-mediated oxidation to carboxylic acid derivatives). It also participates in intramolecular hydrogen bonding, stabilizing specific conformations .
  • 4-Methylphenyl Group : Electron-donating methyl group increases electron density on the aryl ring, favoring electrophilic aromatic substitution (e.g., nitration). Steric effects may hinder reactions at the para position .

Q. What computational methods predict binding affinity to biological targets, and how are they validated?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Met796 in EGFR) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Validate with experimental IC50 values from kinase assays .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing methylphenyl with fluorophenyl) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the pyrrolo-pyrimidine core with thieno-pyrimidine to assess impact on kinase selectivity .
  • Substituent Variations : Synthesize analogs with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability. Compare logP and IC50 values .
  • Bioisosteric Replacements : Substitute hydroxyethyl with sulfonamide to improve solubility without losing H-bonding capacity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardize Assay Conditions : Use consistent cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .
  • Target Engagement Validation : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
  • Data Triangulation : Cross-reference results with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug Design : Convert hydroxyethyl to acetate ester for improved lipophilicity, which is hydrolyzed in vivo .
  • Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability. Characterize with dynamic light scattering (DLS) .

Q. What enzymatic inhibition mechanisms are plausible for this compound?

  • ATP-Competitive Inhibition : Compete with ATP for binding in kinase catalytic pockets. Confirm via Lineweaver-Burk plots showing increased Km with compound concentration .
  • Allosteric Modulation : Induce conformational changes in enzymes (e.g., PDE inhibitors). Validate via X-ray crystallography .

Q. How does this compound compare structurally and functionally to analogs like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine?

  • Structural Differences : The chloro and ethyl groups in the analog reduce polarity, increasing membrane permeability but decreasing aqueous solubility .
  • Functional Impact : The hydroxyethyl group in the target compound enhances hydrogen bonding, potentially improving target specificity but reducing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.